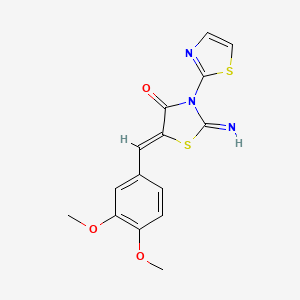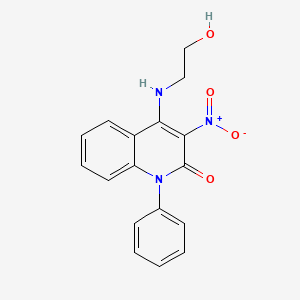![molecular formula C16H22ClN3O5S B2686735 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride CAS No. 1215455-53-0](/img/structure/B2686735.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” is a chemical compound with the molecular weight of 241.2 . It’s stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.2 .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
Research indicates that compounds with morpholine derivatives exhibit significant potential in clinical settings for conditions like emesis and depression due to their high affinity and oral activity as neurokinin-1 (NK1) receptor antagonists. These compounds have been highlighted for their solubility and effectiveness in pre-clinical tests, suggesting a pathway for the development of treatments for emesis (vomiting) and depression related to NK1 receptor activity (Harrison et al., 2001).
Anticonvulsant Activity
Morpholine and benzothiazole derivatives have shown promise in the synthesis of new hybrid compounds with broad spectra of activity in preclinical seizure models. Such compounds combine elements from well-known antiepileptic drugs, displaying high protective indexes and suggesting an advantageous safety profile. This research opens avenues for the development of new antiepileptic drugs with improved efficacy and safety (Kamiński et al., 2015).
Antimicrobial Agents
The synthesis of 1,2,4-triazole derivatives containing a morpholine moiety has been explored for their antimicrobial properties. These compounds were found to possess good to moderate antimicrobial activity, indicating the potential of morpholine-based compounds in the development of new antimicrobial agents (Sahin et al., 2012).
Antioxidant and Anticancer Activities
Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , have shown significant antioxidant and anticancer activities. These findings suggest potential applications in cancer treatment, particularly for compounds that can be more cytotoxic to certain cancer cell lines than standard treatments (Tumosienė et al., 2020).
Polymer Functionalization
Research into the polymerization of isopropenyl oxazoline, a compound structurally related to oxazolines, highlights the utility of such monomers in creating functional polymers. These polymers exhibit thermoresponsive behavior and can be further functionalized, suggesting applications in smart materials and biomedical fields (Weber et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S.ClH/c20-15(17-6-8-18-9-11-24-12-10-18)5-7-19-16(21)13-3-1-2-4-14(13)25(19,22)23;/h1-4H,5-12H2,(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNAWWJRFZPPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)
![Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2686657.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2686661.png)


![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2686668.png)
![2-Chloro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]propanamide](/img/structure/B2686671.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide](/img/structure/B2686672.png)
![2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686673.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)